(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole core, which is a bicyclic system containing both benzene and thiazole rings, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a carboxylic acid derivative to form the benzo[d]thiazole ring system.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a suitable base, such as triethylamine, to form the corresponding acylated intermediate.
Formation of the Imino Group: The imino group is typically introduced through a condensation reaction between the acylated intermediate and an amine, such as methylamine, under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired (Z)-methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenoxyacetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups replacing imino groups.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, derivatives of benzo[d]thiazole compounds are investigated for their therapeutic potential. This compound could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It could also be employed in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The phenoxyacetyl and imino groups can form hydrogen bonds or hydrophobic interactions with the target, while the benzo[d]thiazole core provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, which lacks the additional functional groups.
2-Phenylbenzo[d]thiazole: A derivative with a phenyl group instead of the phenoxyacetyl group.
6-Methylbenzo[d]thiazole: A simpler derivative with only a methyl group on the benzo[d]thiazole ring.
Uniqueness
(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenoxyacetyl and imino groups distinguishes it from simpler benzo[d]thiazole derivatives, potentially enhancing its interactions with biological targets and expanding its range of applications.
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-13-8-9-15-16(10-13)26-19(21(15)11-18(23)24-2)20-17(22)12-25-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKEVONXPOWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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